(5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a nitropyridinyl group, and a diazinane-trione core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes may include:
Preparation of 3-ethoxyphenyl derivatives: This step involves the ethylation of phenol to introduce the ethoxy group.
Synthesis of 5-nitropyridin-2-yl derivatives: This step involves the nitration of pyridine to introduce the nitro group.
Formation of the diazinane-trione core: This step involves the cyclization of appropriate precursors to form the diazinane-trione structure.
Coupling reactions: The final step involves coupling the prepared intermediates under specific conditions, such as using a base or a catalyst, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further react to form other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium ethoxide). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity suggests that it could be developed into therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione include other diazinane-trione derivatives and compounds with similar functional groups, such as:
- 1-(3-ethoxyphenyl)-3,5-dioxo-1,3-diazinane-2,4,6-trione
- 1-(4-nitrophenyl)-3,5-dioxo-1,3-diazinane-2,4,6-trione
- 1-(3-ethoxyphenyl)-5-nitro-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its specific molecular structure. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-1-(3-ethoxyphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O7/c1-2-34-19-5-3-4-16(13-19)27-23(30)20(22(29)26-24(27)31)12-15-6-9-18(10-7-15)35-21-11-8-17(14-25-21)28(32)33/h3-14H,2H2,1H3,(H,26,29,31)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHDHGGVLLCDRX-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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